molecular formula C6H7N5 B1208354 4-Amino-5-(imidazol-2-yl)imidazole CAS No. 73371-04-7

4-Amino-5-(imidazol-2-yl)imidazole

Cat. No.: B1208354
CAS No.: 73371-04-7
M. Wt: 149.15 g/mol
InChI Key: GVXIJXXIZORXIM-UHFFFAOYSA-N
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Description

4-Amino-5-(imidazol-2-yl)imidazole is a heterocyclic compound featuring two imidazole rings Imidazoles are known for their significant role in various biological processes and their presence in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(imidazol-2-yl)imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under mild conditions. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another approach includes the use of gold-catalyzed selective [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-(imidazol-2-yl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole rings .

Mechanism of Action

The mechanism of action of 4-Amino-5-(imidazol-2-yl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Imidazole: A simpler structure with one imidazole ring, widely used in pharmaceuticals.

    Histidine: An amino acid with an imidazole side chain, essential in protein structure and function.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its antiparasitic properties.

Uniqueness: 4-Amino-5-(imidazol-2-yl)imidazole is unique due to its dual imidazole rings, which provide distinct chemical properties and potential for diverse applications. Its structure allows for multiple functionalization sites, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5-(1H-imidazol-2-yl)-1H-imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-5-4(10-3-11-5)6-8-1-2-9-6/h1-3H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXIJXXIZORXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=C(N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223613
Record name 4-Amino-5-(imidazol-2-yl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73371-04-7
Record name 4-Amino-5-(imidazol-2-yl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073371047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(imidazol-2-yl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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